![molecular formula C11H11N3O B13062388 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13062388.png)
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling with Pyridine: The synthesized pyrazole is then coupled with a pyridine derivative using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Final Assembly:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and receptor binding.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanone: This compound lacks the ethanone group, which may affect its reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)pyridine: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its chemical and biological properties.
1-(Pyridin-4-yl)ethan-1-one:
The uniqueness of this compound lies in its combined pyrazole-pyridine structure, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-[6-(4-methylpyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-5-13-14(7-8)11-4-3-10(6-12-11)9(2)15/h3-7H,1-2H3 |
InChI-Schlüssel |
UUENRYZZZBDFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C2=NC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
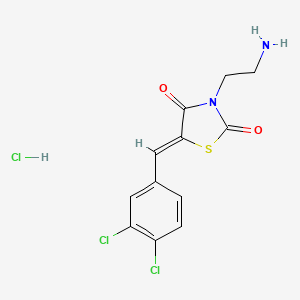

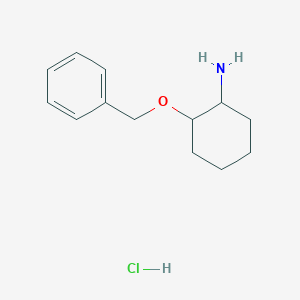
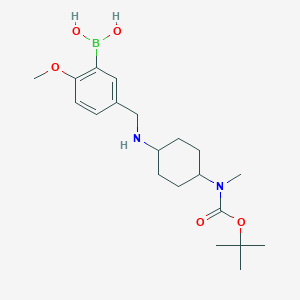
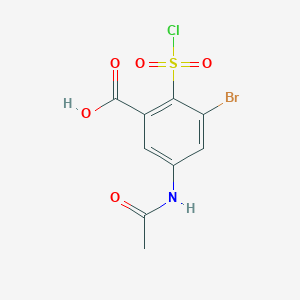
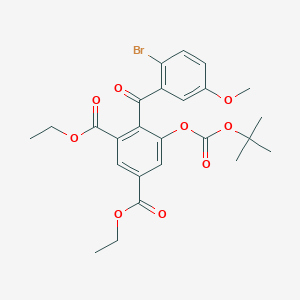
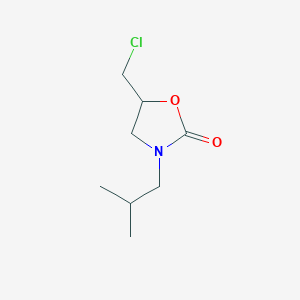
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
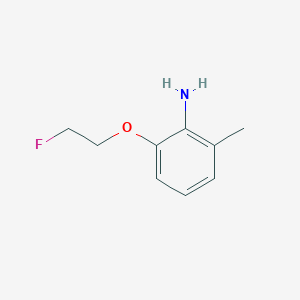
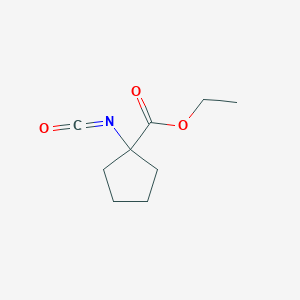
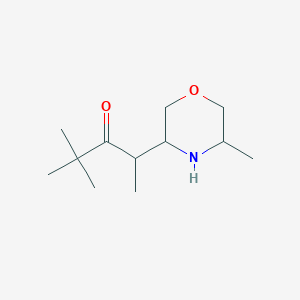
![(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B13062381.png)
